molecular formula C15H13BrCl2N2O B11468082 N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide

N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11468082
M. Wt: 388.1 g/mol
InChI Key: JPTPRONVRFRMFN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methylaniline with 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
  • N-(4-bromo-2-methylphenyl)-1-(furan-2-yl)methanimine

Uniqueness

N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide is unique due to its specific combination of bromine, chlorine, and methyl groups attached to a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H13BrCl2N2O

Molecular Weight

388.1 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C15H13BrCl2N2O/c1-7-6-10(16)4-5-11(7)20-15(21)12-8(2)13(17)9(3)19-14(12)18/h4-6H,1-3H3,(H,20,21)

InChI Key

JPTPRONVRFRMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C(=C(N=C2Cl)C)Cl)C

Origin of Product

United States

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